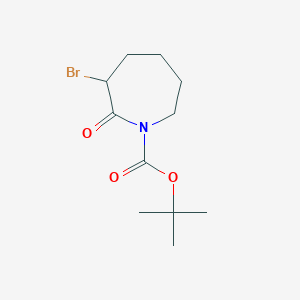

Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-bromo-2-oxoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCYBVCCGFTNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707376-98-4 | |

| Record name | tert-butyl 3-bromo-2-oxoazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination Using Bromine and Lewis Acid Catalysts

- Procedure : A solution of tert-butyl 4-oxo-piperidine-1-carboxylate (or azepane analog) is treated with bromine in the presence of aluminum chloride as a Lewis acid catalyst.

- Conditions : The reaction is carried out in a mixture of tetrahydrofuran and diethyl ether at low temperatures (0 to 5 °C) for extended periods (up to 24 hours).

- Outcome : This method yields tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate with yields reported around 42% to 78%, depending on exact conditions and purification steps.

- Example Data :

| Parameter | Details |

|---|---|

| Starting material | tert-butyl 4-oxo-piperidine-1-carboxylate (10 g, 50 mmol) |

| Bromine amount | 2.6 mL (50 mmol) |

| Catalyst | Aluminum chloride (0.67 g, 5 mmol) |

| Solvent | THF (30 mL) and diethyl ether (30 mL) |

| Temperature | 0 to 5 °C |

| Reaction time | 24 hours |

| Isolated yield | 10 g (approx. quantitative crude) |

| Purification | Filtration, vacuum drying |

| Characterization | NMR, MS (M+H = 278, 280) |

This approach is effective but requires careful temperature control and handling of bromine and Lewis acids.

Bromination Using N-Bromosuccinimide (NBS)

- Procedure : The oxoazepane derivative is first activated with trimethylsilyl chloride (TMSCl) and triethylamine (TEA) in DMF, followed by slow addition of NBS at 0 °C.

- Conditions : Reaction is stirred overnight at room temperature after NBS addition.

- Outcome : Yields of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate up to 78% have been reported.

- Example Data :

| Parameter | Details |

|---|---|

| Starting material | tert-butyl 4-oxopiperidine-1-carboxylate (5 g, 25 mmol) |

| Additives | TEA (7.7 mL, 55 mmol), TMSCl (3.5 mL, 27.6 mmol) |

| Brominating agent | NBS (4.47 g, 25 mmol) |

| Solvent | DMF and THF |

| Temperature | 0 °C during addition, then room temperature overnight |

| Purification | Chromatography on silica gel |

| Yield | 5.56 g (78%) |

This method provides a milder alternative to bromine and is suitable for scale-up with better control over regioselectivity.

Bromination via Carbon Tetrabromide and Triphenylphosphine

- Procedure : Starting from tert-butyl 4-(3-hydroxy-2-oxopropyl)piperidine-1-carboxylate, bromination is achieved by reaction with carbon tetrabromide and triphenylphosphine in dichloromethane.

- Conditions : The reaction is performed at 0 °C for 3 hours.

- Outcome : This method yields tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate in 56% yield.

- Example Data :

| Parameter | Details |

|---|---|

| Starting material | tert-butyl 4-(3-hydroxy-2-oxopropyl)piperidine-1-carboxylate (4.8 g, 18.7 mmol) |

| Brominating agent | Carbon tetrabromide (12.4 g, 37.4 mmol) |

| Phosphine reagent | Triphenylphosphine (9.8 g, 37.4 mmol) |

| Solvent | Dichloromethane (8 mL) |

| Temperature | 0 °C |

| Reaction time | 3 hours |

| Yield | 3.3 g (56%) |

This approach is a classical Appel-type bromination useful for converting hydroxyl groups to bromides in complex molecules.

After bromination, the crude product is typically purified by filtration, trituration with diethyl ether, and column chromatography using silica gel with hexane/ethyl acetate mixtures. The purified tert-butyl 3-bromo-2-oxoazepane-1-carboxylate is characterized by NMR (proton shifts consistent with the brominated azepane ring), mass spectrometry (M+H peaks at expected m/z), and melting point determination.

| Method | Starting Material | Brominating Agent | Catalyst/Additives | Solvent(s) | Temp. (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Bromine + AlCl3 | tert-butyl 4-oxo-piperidine-1-carboxylate | Br2 | Aluminum chloride | THF, diethyl ether | 0–5 | 24 h | 42–78 | Requires careful temp control |

| NBS with TMSCl and TEA | tert-butyl 4-oxopiperidine-1-carboxylate | NBS | TEA, TMSCl | DMF, THF | 0 to RT | Overnight | 78 | Milder, better regioselectivity |

| Carbon tetrabromide + PPh3 | tert-butyl 4-(3-hydroxy-2-oxopropyl)piperidine-1-carboxylate | CBr4 | Triphenylphosphine | Dichloromethane | 0 | 3 h | 56 | Converts hydroxyl to bromide (Appel reaction) |

- The bromination at the 3-position of the azepane ring is facilitated by the electron-withdrawing oxo group at the 2-position, which activates the adjacent methylene for electrophilic substitution.

- Use of Lewis acids like aluminum chloride enhances the electrophilicity of bromine, increasing reaction rate and selectivity.

- NBS is preferred for milder conditions and better handling safety compared to elemental bromine.

- The choice of solvent and temperature critically affects yield and purity; low temperatures minimize side reactions.

- Post-bromination, the tert-butyl carbamate protecting group remains stable, allowing further synthetic transformations.

- Thiourea can be used subsequently to convert the bromo-oxoazepane intermediate into thiazole derivatives, showing the synthetic utility of the brominated compound.

The preparation of this compound is well-established through electrophilic bromination of the corresponding oxoazepane carbamate. Multiple methods exist, with bromine/AlCl3 and NBS/TMSCl/TEA being the most prominent for high yield and selectivity. The choice of method depends on scale, safety, and downstream synthetic requirements. These methods provide a reliable foundation for accessing this valuable intermediate for further chemical synthesis.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-butyl 3-bromo-2-oxoazepane-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The oxo group in the azepane ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

Ester Hydrolysis: Hydrochloric acid in water or sodium hydroxide in ethanol.

Major Products Formed:

- Substitution reactions yield various substituted azepane derivatives.

- Reduction reactions produce hydroxylated azepane compounds.

- Ester hydrolysis results in the formation of 3-bromo-2-oxoazepane-1-carboxylic acid .

Scientific Research Applications

Chemistry: Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In biological research, this compound is utilized in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a potential candidate for drug discovery and development .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and oxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl ester group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Functional Group Variations

The following table summarizes key structural analogues and their properties:

Biological Activity

Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structural formula of this compound is represented as follows:

This compound features a bromo substituent, a carboxylate group, and an oxoazepane ring, which contribute to its biological properties.

Biological Activity

This compound has been studied for its activity against various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for various enzymes. For instance, analogs of this compound have demonstrated inhibitory effects on serine proteases, which are critical in numerous physiological processes. The presence of the bromo group is hypothesized to enhance binding affinity due to increased hydrophobic interactions within the active site of the enzyme.

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that modifications to the carboxylate and bromo groups significantly influence its biological efficacy.

| Modification | Effect on Activity |

|---|---|

| Removal of bromo group | Decreased potency against target enzymes |

| Alteration of carboxylate position | Variable effects depending on spatial orientation |

Study 1: Inhibition of CFTR Activity

A study investigated the effect of this compound on Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activity. Compounds were tested in low micromolar concentrations, showing a dose-dependent increase in CFTR-mediated chloride secretion in cell models expressing mutant CFTR variants. The results indicated that this compound could potentially serve as a therapeutic agent for cystic fibrosis by enhancing CFTR function.

Study 2: Antimicrobial Properties

Another case study focused on the antimicrobial activity of this compound. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) indicating potential for development into an antimicrobial agent.

Research Findings

Recent findings suggest that this compound may also exhibit neuroprotective properties. In vitro studies demonstrated that it could mitigate oxidative stress-induced neuronal cell death, indicating a possible application in neurodegenerative disease treatment.

Q & A

Basic: What are the key synthetic routes for preparing tert-butyl 3-bromo-2-oxoazepane-1-carboxylate, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via a multi-step protocol involving azepane ring formation followed by bromination and tert-butyl carbamate protection. For example, analogous tert-butyl-protected azepane derivatives are synthesized using ring-closing strategies with activated carbonyl intermediates (e.g., via cyclization of amino alcohols or lactam precursors) . Bromination at the 3-position is achieved using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). Key intermediates are characterized via ¹H/¹³C NMR (to confirm regioselectivity of bromination and carbamate protection) and HRMS (to verify molecular mass and purity). For example, in related spirocyclic compounds, NMR signals for tert-butyl groups appear as singlets near δ 1.4 ppm, while the oxoazepane ring protons show distinct splitting patterns .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Due to its potential health hazards (e.g., respiratory irritation, skin sensitization), strict safety measures are required:

- Storage: Refrigerated (2–8°C) in airtight containers to prevent degradation or moisture absorption .

- PPE: Nitrile gloves, lab coats, and safety goggles must be worn. For aerosol-prone steps (e.g., weighing), use fume hoods with HEPA filters .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent unintended reactions with the bromo group .

- Waste Disposal: Halogenated organic waste streams must be segregated to avoid explosive byproducts during incineration .

Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?

Methodological Answer:

X-ray crystallography is definitive for confirming bond angles, stereochemistry, and bromine positioning. For example:

- Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) to capture Bragg reflections.

- Refinement: Employ SHELXL for small-molecule refinement, leveraging its robust handling of heavy atoms (e.g., bromine) and disorder modeling .

- Validation: Cross-check with ORTEP diagrams to visualize thermal ellipsoids, ensuring no significant disorder in the azepane ring or tert-butyl group. A case study on tert-butyl pyrazolo-pyridine carboxylates confirmed C–Br bond lengths of ~1.9 Å, aligning with expected van der Waals radii .

Advanced: What strategies address contradictions in spectroscopic data for brominated azepane derivatives?

Methodological Answer:

Discrepancies between NMR, MS, and computational data often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Mitigation approaches include:

- Variable-Temperature NMR: Probe conformational flexibility by acquiring spectra at 25°C and −40°C. For example, splitting of oxoazepane proton signals at low temperatures indicates hindered rotation .

- DFT Calculations: Compare experimental ¹³C NMR shifts with density functional theory (B3LYP/6-311+G(d,p))-predicted values to identify misassignments.

- Complementary Techniques: Use IR spectroscopy to confirm carbonyl stretching frequencies (expected ~1700 cm⁻¹ for the ester and lactam groups) .

Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The C–Br bond serves as a site for transition metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

- Catalyst Selection: Pd(PPh₃)₄ or XPhos Pd G3 are effective for aryl boronic acid couplings, but bromoazepanes may require elevated temperatures (80–100°C) due to steric hindrance from the tert-butyl group .

- Competitive Pathways: Monitor for β-hydride elimination (common in palladium catalysis) via LC-MS. Use additives like Cs₂CO₃ to stabilize intermediates.

- Post-Reaction Analysis: Purify products via flash chromatography (hexane/EtOAc gradients) and validate via ²⁹Si NMR if silicon-containing linkers are introduced .

Basic: What analytical techniques are essential for assessing the purity of this compound?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. Purity >98% is required for biological assays .

- TLC: Monitor reaction progress with silica plates (Rf ~0.5 in 3:7 EtOAc/hexane) and visualize using KMnO₄ stain (oxidizes lactam rings).

- Elemental Analysis: Confirm bromine content (theoretical ~20%) to rule out debromination side products .

Advanced: How can computational chemistry predict the biological activity of this compound analogs?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The bromine atom may occupy hydrophobic pockets, while the ester group participates in hydrogen bonding .

- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability).

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD values <2.0 Å for the binding site .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies in buffers (pH 1–13). The compound is stable in neutral conditions but hydrolyzes in acidic (pH <3) or basic (pH >10) media, releasing HBr and tert-butanol .

- Thermal Stability: TGA analysis shows decomposition onset at ~150°C. Store at −20°C for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.